

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Assignment for 2-Methylpentyl Acetate

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## Compound of Interest

Compound Name: 2-Methylpentyl acetate

Cat. No.: B1584834

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## Abstract

This document provides a detailed protocol and spectral assignment for the characterization of **2-methylpentyl acetate** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein, including chemical shifts, multiplicities, coupling constants, and integrations, are based on predicted values and serve as a comprehensive guide for the identification and structural elucidation of this compound. This application note is intended to assist researchers in confirming the identity and purity of **2-methylpentyl acetate** in various experimental settings.

## Introduction

**2-Methylpentyl acetate** is an organic ester with applications as a flavoring agent and a solvent. Accurate structural confirmation and purity assessment are critical in its use, particularly in the pharmaceutical and food industries. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral assignments for **2-methylpentyl acetate**, supported by a standardized experimental protocol for data acquisition.

## Chemical Structure

The chemical structure of **2-methylpentyl acetate** is depicted below, with each carbon and proton environment systematically numbered for unambiguous NMR signal assignment.

Caption: Numbered structure of **2-methylpentyl acetate**.

## Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum of **2-methylpentyl acetate** was calculated to provide the following assignments. Data is summarized in Table 1.

Table 1. Predicted  $^1\text{H}$  NMR Data for **2-Methylpentyl Acetate** (500 MHz,  $\text{CDCl}_3$ )

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1	3.88	dd	2H	6.5, 5.5	H-6
2	2.04	s	3H	-	H-8
3	1.65	m	1H	-	H-2
4	1.35	m	1H	-	H-3a
5	1.15	m	1H	-	H-3b
6	1.25	m	2H	-	H-4
7	0.90	t	3H	7.5	H-5
8	0.91	d	3H	7.0	H-1
9	0.89	t	3H	7.5	H-7

## Predicted $^{13}\text{C}$ NMR Spectral Data

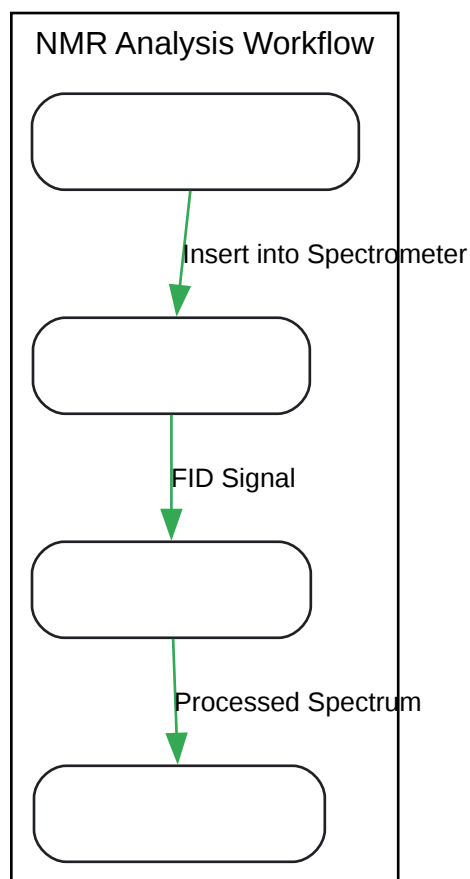
The predicted  $^{13}\text{C}$  NMR spectrum of **2-methylpentyl acetate** provides the following carbon assignments, summarized in Table 2.

Table 2. Predicted  $^{13}\text{C}$  NMR Data for **2-Methylpentyl Acetate** (125 MHz,  $\text{CDCl}_3$ )

Signal	Chemical Shift ( $\delta$ , ppm)	Assignment
1	171.1	C-9
2	68.5	C-6
3	38.8	C-3
4	34.2	C-2
5	21.0	C-8
6	19.1	C-4
7	16.6	C-1
8	14.1	C-5
9	11.4	C-7

## Experimental Protocol

The following is a general protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-methylpentyl acetate**.



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Caption: Experimental workflow for NMR analysis.

### 1. Sample Preparation

- Accurately weigh approximately 10-20 mg of **2-methylpentyl acetate** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved by gentle vortexing or swirling.
- Using a Pasteur pipette, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

## 2. NMR Data Acquisition

- Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to optimize homogeneity, either manually or automatically.
- Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- For  $^1\text{H}$  NMR:
  - Acquire the spectrum using a standard single-pulse experiment.
  - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- For  $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
  - Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

## 3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID) signals.
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- Integrate the peaks in the  $^1\text{H}$  spectrum.
- Perform peak picking to identify the chemical shifts of all signals in both spectra.

## Conclusion

This application note provides a comprehensive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral assignment of **2-methylpentyl acetate** based on predicted data. The detailed experimental protocol offers a standardized method for obtaining high-quality NMR spectra. This information is valuable for researchers in the fields of chemistry, pharmacology, and materials science for the routine identification and structural verification of this compound.

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